Cas no 86390-77-4 (1-Oleoyl-2-acetyl-sn-glycerol)

1-Oleoyl-2-acetyl-sn-glycerol structure
1-Oleoyl-2-acetyl-sn-glycerol structure
Product Name:1-Oleoyl-2-acetyl-sn-glycerol
Número CAS:86390-77-4
MF:C23H42O5
Megavatios:398.576588153839
MDL:MFCD00166985
CID:723515
PubChem ID:24898039
Update Time:2024-10-26

1-Oleoyl-2-acetyl-sn-glycerol Propiedades químicas y físicas

Nombre e identificación

    • 9-Octadecenoic acid(9Z)-, (2S)-2-(acetyloxy)-3-hydroxypropyl ester
    • 1-Oleoyl-2-acetyl-sn-glycerol
    • 1-Oleoyl-2-acetyl-sn
    • (9Z)-9-Octadecenoic acid (2S)-2-(acetyloxy)-3-hydroxypropyl ester
    • OAG
    • 1--(9Z-octadecenoyl)-2-acetoyl-sn-glycerol
    • 2:0
    • DG(18:1(9Z)
    • DG(18:1(9Z)/2:0/0:0)
    • 1--(9Z-octadecenoyl)-2-acetoyl-sn-glycerol; DG(18:1(9Z)/2:0/0:0); OAG
    • (2S)-2-(Acetyloxy)-3-hydroxypropyl (9Z)-9-octadecenoate (ACI)
    • 9-Octadecenoic acid (Z)-, 2-(acetyloxy)-3-hydroxypropyl ester, (S)- (ZCI)
    • 2-Acetyl-1-oleoyl-sn-glycerol
    • sn-1-Oleoyl-2-acetylglycerol
    • 1-Oleoyl-2-acetyl-sn-glycerol (OAG)
    • CHEMBL1591456
    • 86390-77-4
    • (S)-2-Acetoxy-3-hydroxypropyl oleate
    • NCGC00161334-03
    • SR-01000946570-1
    • 1-O-9Z-Octadecenoyl-2-O-acetyl-sn-glycerol
    • NCGC00161334-01
    • HMS1791G05
    • BP-29900
    • HY-131648
    • BSPBio_001403
    • Oleoylacetylglycerol
    • DA-59950
    • 1-Olein-2-acetyl-sn-glycerol
    • HMS3649G05
    • AKOS027257477
    • 9-Octadecenoic acid (Z)-, 2-(acetyloxy)-3-hydroxypropyl ester, (S)-
    • 1-O-Octadecenoyl-2-O-acetylglycerol
    • BML2-F08
    • CS-0138170
    • SR-01000946570
    • IDI1_033873
    • 1-(cis-9-Octadecenoyl)-2-acetyl-sn-glycerol
    • 1-oleoyl-2-acetylglycerol
    • [(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate
    • SCHEMBL1002909
    • 1-Oleoyl-2-acetyl-rac-glycerol
    • HMS3402G05
    • CHEBI:188094
    • MFCD00166985
    • HMS1989G05
    • HMS1361G05
    • 1-oleoyl-2-acetyl-glycerol
    • 9-Octadecenoic acid (9Z)-, (2S)-2-(acetyloxy)-3-hydroxypropyl ester
    • NCGC00161334-02
    • PD020881
    • oleyl acetyl glycerol
    • G90898
    • 1-Oleoyl-2-acetyl-sn-glycerol - CAS 86390-77-4
    • 1-Oleyl-2-acetylglycerol
    • MDL: MFCD00166985
    • Renchi: 1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1
    • Clave inchi: PWTCCMJTPHCGMS-YRBAHSOBSA-N
    • Sonrisas: [C@@H](CO)(OC(=O)C)COC(=O)CCCCCCC/C=C\CCCCCCCC

Atributos calculados

  • Calidad precisa: 398.30300
  • Masa isotópica única: 398.303
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 21
  • Complejidad: 406
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 6.9
  • Superficie del Polo topológico: 72.8A^2

Propiedades experimentales

  • Color / forma: 无色粘性液体
  • Denso: 1.0±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 490.0±15.0 °C at 760 mmHg
  • Punto de inflamación: 152.3±13.9 °C
  • índice de refracción: 1.471
  • Disolución: ethanol: 20 mg/mL
  • Estabilidad / vida útil: Temperature Sensitive. This compound can rearrange to the 1,3-isomer in solution or during prolonged storage.
  • PSA: 72.83000
  • Logp: 5.49110
  • Color / forma: 2 mg/mL (800100C-10mg)
    5 mg/mL (800100C-25mg)
  • Disolución: 乙醇: 20 mg/mL
  • Presión de vapor: 0.0±2.8 mmHg at 25°C

1-Oleoyl-2-acetyl-sn-glycerol Información de Seguridad

  • Palabra de señal:warning
  • Instrucciones de peligro: H303+H313+H333
  • Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: H303+H313+H333
  • Código F de la marca fuka:10-23
  • Condiciones de almacenamiento:−20°C

1-Oleoyl-2-acetyl-sn-glycerol PrecioMás >>

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1-Oleoyl-2-acetyl-sn-glycerol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Referencia
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Referencia
A direct transformation of O-silyl groups into O-trichloroacetates. A novel synthetic approach to protein kinase C ligands: 1-oleoyl-2-acetyl- and 1-hexadecyl-2-acetyl-sn-glycerols
Stamatov, Stephan D.; et al, Tetrahedron Letters, 2005, 46(40), 6855-6859

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Tetrabutylammonium iodide Solvents: Chloroform ;  5 min, rt
1.2 5 min, rt
1.3 Reagents: Pyridine Solvents: Chloroform ;  1.5 h, rt
2.1 Solvents: Toluene ;  1.5 h, 80 °C
3.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
4.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Dichloromethane ,  Pentane ;  0 °C; 20 min, rt
2.2 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, rt
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
4.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
5.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Referencia
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Referencia
A direct transformation of O-silyl groups into O-trichloroacetates. A novel synthetic approach to protein kinase C ligands: 1-oleoyl-2-acetyl- and 1-hexadecyl-2-acetyl-sn-glycerols
Stamatov, Stephan D.; et al, Tetrahedron Letters, 2005, 46(40), 6855-6859

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Referencia
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt
Referencia
A direct transformation of O-silyl groups into O-trichloroacetates. A novel synthetic approach to protein kinase C ligands: 1-oleoyl-2-acetyl- and 1-hexadecyl-2-acetyl-sn-glycerols
Stamatov, Stephan D.; et al, Tetrahedron Letters, 2005, 46(40), 6855-6859

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
2.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
3.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Referencia
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Toluene ;  1.5 h, 80 °C
2.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
3.1 Reagents: Methanol ,  Pyridine Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
O-Silylated C3-halohydrins as a novel class of protected building blocks for total, regio- and stereocontrolled synthesis of glycerolipid frameworks
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2010, 8(2), 463-477

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Methanol ,  Dichloromethane ,  Pentane ;  0 °C; 20 min, rt
1.2 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
3.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
4.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Referencia
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 h, 80 °C
2.1 Reagents: Pyridine Solvents: Methanol ,  Dichloromethane ,  Pentane ;  0 °C; 20 min, rt
2.2 Reagents: Imidazole Solvents: Tetrahydrofuran ;  18 h, rt
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 2 h, rt
4.1 Reagents: Triethylamine trihydrofluoride ;  2 h, 80 °C
5.1 Reagents: Pyridine Solvents: Methanol ,  Tetrahydrofuran ;  3 h, rt; 50 °C
Referencia
Regioselective and stereospecific acylation across oxirane- and silyloxy systems as a novel strategy to the synthesis of enantiomerically pure mono-, di- and triglycerides
Stamatov, Stephan D.; et al, Organic & Biomolecular Chemistry, 2007, 5(23), 3787-3800

1-Oleoyl-2-acetyl-sn-glycerol Raw materials

1-Oleoyl-2-acetyl-sn-glycerol Preparation Products

1-Oleoyl-2-acetyl-sn-glycerol Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86390-77-4)1-Oleoyl-2-acetyl-sn-glycerol
Número de pedido:A960933
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 16:12
Precio ($):783.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86390-77-4)1-Oleoyl-2-acetyl-sn-glycerol
A960933
Pureza:99%
Cantidad:1g
Precio ($):783.0